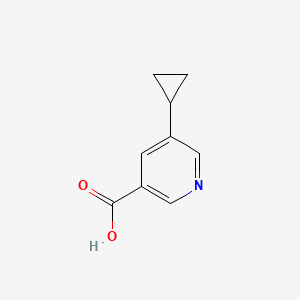

5-Cyclopropylnicotinic acid

説明

5-Cyclopropylnicotinic acid (CAS: 893738-23-3) is a pyridinecarboxylic acid derivative featuring a cyclopropyl substituent at the 5-position of the nicotinic acid scaffold. Its molecular formula is C₉H₉NO₂, with a molar mass of 163.18 g/mol. This compound is structurally characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and a cyclopropyl group at the 5-position .

特性

IUPAC Name |

5-cyclopropylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHNNLZEKMLNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629584 | |

| Record name | 5-Cyclopropylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893738-23-3 | |

| Record name | 5-Cyclopropylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclopropylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 5-Cyclopropylnicotinic acid can be synthesized through several methods. One common approach involves the hydrolysis of nitriles. For example, the hydrolysis of γ-chlorobutyronitrile in the presence of sodium hydroxide can yield cyclopropanecarboxylic acid . Another method involves the oxidation of cyclopropyl methyl ketone with sodium hypobromite .

Industrial Production Methods: Industrial production of 5-Cyclopropylnicotinic acid typically involves large-scale synthesis using the aforementioned methods. The process may include additional steps to purify the compound and ensure its stability for various applications .

化学反応の分析

Types of Reactions: 5-Cyclopropylnicotinic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and sodium hypobromite.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

科学的研究の応用

5-Cyclopropylnicotinic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

作用機序

The mechanism by which 5-Cyclopropylnicotinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate the exact mechanisms involved.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridinecarboxylic Acid Family

The following table summarizes key molecular and identifier data for 5-cyclopropylnicotinic acid and related compounds, derived from a 2025 reference book on pyridinecarboxylic acids :

| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number | Substituent Positions |

|---|---|---|---|---|

| 5-Cyclopropylnicotinic acid | C₉H₉NO₂ | 163.18 | 893738-23-3 | Carboxylic acid (3), cyclopropyl (5) |

| 3-Cyclopropylisonicotinic acid | C₉H₉NO₂ | 163.18 | 1256785-01-9 | Carboxylic acid (4), cyclopropyl (3) |

| 5-Cyclopropylpicolinic acid | C₉H₉NO₂ | 163.18 | 1174322-66-7 | Carboxylic acid (2), cyclopropyl (5) |

| 3-Cyclopropylpicolinic acid | C₉H₉NO₂ | 163.18 | 878805-23-3 | Carboxylic acid (2), cyclopropyl (3) |

Key Observations:

- Isomeric Variations: All four compounds share the same molecular formula (C₉H₉NO₂) but differ in substituent positions.

- Positional Effects: The cyclopropyl group’s placement (3- vs. 5-position) influences steric and electronic interactions.

Comparison with Brominated Derivatives

A structurally distinct analogue, 5-bromo-6-(cyclopropylmethoxy)nicotinic acid (CAS: 912454-38-7), features additional functional groups:

- Molecular Formula: C₁₀H₁₀BrNO₃ (molar mass: 272.1 g/mol).

- Substituents : Bromine at the 5-position and a cyclopropylmethoxy group at the 6-position.

- Physical Properties : Melting point = 176–178°C; classified as an irritant .

Key Differences:

- Electronic Effects: The bromine atom introduces electron-withdrawing effects, which may increase acidity compared to non-halogenated 5-cyclopropylnicotinic acid.

Research Implications and Limitations

- Synthetic Utility : The shared molecular formula among cyclopropyl-pyridinecarboxylic acids (e.g., 5-cyclopropylnicotinic acid vs. 5-cyclopropylpicolinic acid) suggests opportunities for isomer-specific synthesis studies .

- Data Gaps : Available evidence lacks comparative data on solubility, acidity (pKa), or biological activity. Further experimental studies are required to quantify these properties.

生物活性

5-Cyclopropylnicotinic acid (5-CPNA) is a derivative of nicotinic acid, which has garnered attention for its potential biological activities, particularly in relation to nicotinic acid receptors. This article explores the biological activity of 5-CPNA, including its pharmacological properties, mechanisms of action, and therapeutic implications.

5-CPNA functions primarily as an agonist for nicotinic acid receptors, specifically the GPR109A receptor. This receptor is implicated in the regulation of lipid metabolism and has been shown to lower levels of very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol while raising high-density lipoprotein (HDL) cholesterol levels . The activation of GPR109A leads to a decrease in intracellular cAMP levels in adipocytes, which subsequently reduces hormone-sensitive lipase activity, resulting in decreased triglyceride hydrolysis and free fatty acid secretion .

Pharmacological Effects

Research indicates that 5-CPNA exhibits several beneficial effects:

- Lipid Regulation : In animal models, 5-CPNA has demonstrated significant reductions in triglycerides and free fatty acids, suggesting its efficacy in managing dyslipidemia .

- Reduced Side Effects : Unlike traditional nicotinic acid therapies, which often cause flushing due to vasodilation, 5-CPNA appears to have a more favorable side effect profile. Studies show that it does not induce the same degree of cutaneous blood flow increases observed with nicotinic acid .

Comparative Efficacy

The following table summarizes the comparative efficacy of 5-CPNA against traditional nicotinic acid:

| Parameter | Nicotinic Acid | 5-Cyclopropylnicotinic Acid |

|---|---|---|

| VLDL Reduction (Rat) | -49% | -60% |

| Free Fatty Acid Reduction (Dog) | -38% | -70% |

| Flushing Incidence | High | Low |

Data represent average values from multiple determinations (n ≥ 3) ± standard deviation .

Clinical Implications

In clinical settings, nicotinic acid has been used to reduce the risk of myocardial infarction and overall mortality in patients with cardiovascular disease. However, the side effects associated with its use have limited its application. The development of 5-CPNA aims to provide a more effective treatment option with fewer adverse effects.

Animal Studies

Animal studies have shown that administration of 5-CPNA leads to significant improvements in lipid profiles without the flushing side effects commonly associated with nicotinic acid. For instance, one study reported a notable decrease in triglyceride levels within one hour post-administration at a dosage of 1 mg/kg .

Future Research Directions

Further research is warranted to explore the long-term effects and potential therapeutic applications of 5-CPNA. Investigations into its role in metabolic diseases and cardiovascular health are particularly promising. Ongoing studies aim to elucidate the precise mechanisms by which 5-CPNA exerts its effects and to determine optimal dosing regimens for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。